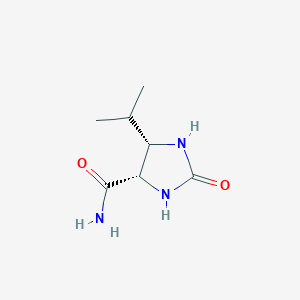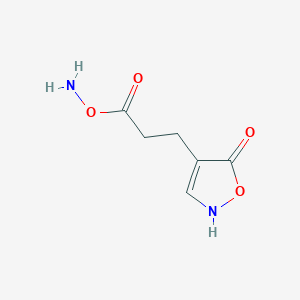
3-Hydroxynonanoic acid
Overview
Description
3-Hydroxynonanoic acid is a medium-chain hydroxy acid . It is also known as 3-Hydroxynonanoic acid, β-Hydroxynonanoic acid, (±)-3-Hydroxynonanoic acid . Its molecular formula is C9H18O3 .
Synthesis Analysis
3-Hydroxynonanoic acid can be synthesized from castor oil or methyl ricinoleate by ozonolysis and oxidation . Whole-cell biocatalytic cascades have been used for the biotransformation of renewable fatty acids into industrially relevant oleochemicals, including 3-Hydroxynonanoic acid .
Molecular Structure Analysis
The molecular formula of 3-Hydroxynonanoic acid is C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .
Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxynonanoic acid are part of the biotransformation pathways in whole-cell biocatalytic cascades . These pathways involve the design, discovery, and engineering of cascade enzymes, and functional and balanced expression of these enzymes in microbial cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxynonanoic acid include its molecular formula (C9H18O3), average mass (174.237 Da), and monoisotopic mass (174.125595 Da) .
Scientific Research Applications
Environmental Marker in Endotoxin Detection
3-Hydroxynonanoic acid, as a constituent of lipid A in lipopolysaccharides, can potentially serve as a chemical marker for endotoxin. This is significant for estimating the total amount of endotoxin in occupational and environmental samples, where traditional assays like the Limulus amebocyte lysate (LAL) test may not be as effective. The detection method involves a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) based approach, which has shown promise in profiling various 3-hydroxy fatty acids in environmental samples (Uhlig et al., 2016).
Cytotoxic Activity in Cancer Research
Chiral ricinoleic and 3-hydroxynonanoic acid derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells. Certain hydroxamic acid derivatives of 3-hydroxynonanoic acid showed significant cytotoxicity against HeLa cells, indicating their potential in cancer treatment research (Matysiak et al., 2019).
Industrial Biosynthesis Applications
The biocatalytic system for producing ω-hydroxynonanoic acid and α,ω-nonanedioic acid has been improved significantly by adding adsorbent and anion exchange resins. This development enhances the productivity of these acids from olive oil, indicating a substantial step forward for industrial biosynthesis applications of 3-hydroxynonanoic acid (Kang et al., 2020).
Gene Expression Control in Microbial Engineering
3-Hydroxynonanoic acid has been involved in studies exploring gene expression control in microbes. For instance, the inducible systems in Pseudomonas putida for 3-hydroxypropionic acid production can be leveraged for applications in synthetic biology and biotechnology, suggesting potential broader implications for 3-hydroxynonanoic acid in these fields (Hanko et al., 2017).
Platform Chemical Production
3-Hydroxynonanoic acid derivatives are implicated in the biological production of 3-hydroxypropionic acid, a valuable platform chemical. Research in this area focuses on optimizing microbial production from various substrates, which is crucial for the development of sustainable and eco-friendly chemical production processes (Kumar et al., 2013).
Safety and Hazards
Future Directions
Future research directions could include the design of biotransformation pathways and engineering of recombinant bacterial biocatalysts for the biotransformation of fatty acids, including 3-Hydroxynonanoic acid . The development of nano-scale bioreactors based on bacterial outer-membrane vesicles for the biotransformation of fatty acids is a current research interest .
Mechanism of Action
Target of Action
3-Hydroxynonanoic acid is a nonesterified 3-hydroxy acid It is known to be involved in the metabolism and transformation of medium-chain fatty acids in biological systems .
Mode of Action
It is known to possess both carboxylic acid and hydroxy functional groups , which can undergo acid-catalyzed hydroxylation reactions . These reactions could potentially lead to interactions with its targets, resulting in changes at the molecular level.
Biochemical Pathways
3-Hydroxynonanoic acid is involved in the metabolism and transformation of medium-chain fatty acids . These biochemical pathways contribute to a better understanding of lipid biochemistry and energy metabolism pathways . .
Pharmacokinetics
It is soluble in ethanol , which suggests that it may have good bioavailability.
Result of Action
Given its involvement in the metabolism and transformation of medium-chain fatty acids , it can be inferred that it may have a role in lipid biochemistry and energy metabolism.
Action Environment
It is known to be hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
properties
IUPAC Name |
3-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxynonanoic acid | |
CAS RN |
40165-87-5, 33796-87-1, 88930-09-0 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Hydroxynonanoic acid?
A1: 3-Hydroxynonanoic acid is a chiral molecule with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. While specific spectroscopic data is not detailed within the provided research, it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Q2: Can 3-Hydroxynonanoic acid be produced from renewable sources?
A2: Yes, research demonstrates that enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, can be efficiently produced through the biotechnological conversion of polyhydroxyalkanoates (PHAs) accumulated by bacteria like Pseudomonas putida GPo1. [] This method offers a sustainable alternative to traditional chemical synthesis.
Q3: What are the potential applications of 3-Hydroxynonanoic acid in material science?
A3: 3-Hydroxynonanoic acid serves as a building block for novel optically active compounds that exhibit liquid crystal properties, particularly smectic phases. [] By modifying the linkage groups and core substituents of these compounds, researchers can tailor their mesomorphic and ferroelectric properties for applications in displays and other advanced materials.
Q4: How does the structure of 3-Hydroxynonanoic acid derivatives impact their liquid crystal behavior?
A4: Studies have shown that the presence or absence of a chloro-substituent at specific positions within the core structure of 3-Hydroxynonanoic acid derivatives significantly influences the type of smectic phase exhibited. For example, a chloro-substituent is crucial for the appearance of the chiral smectic C phase in compounds with a central ester or -OCH2- linkage. []
Q5: Can 3-Hydroxynonanoic acid be incorporated into polymers?
A5: Yes, 3-hydroxynonanoic acid (HN) can be incorporated into medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) by specific bacteria like Pseudomonas putida KT2440. [] By using nonanoic acid as the carbon source and inhibiting fatty acid β-oxidation, researchers achieved MCL-PHAs with a high HN content (93%).
Q6: What are the potential applications of MCL-PHAs containing 3-hydroxynonanoic acid?
A6: MCL-PHAs with a high 3-hydroxynonanoic acid content are promising biocompatible and biodegradable polymers for various applications, including coatings, controlled release carriers, and tissue engineering. [] Their elastomeric properties and tunable crystallinity make them suitable for these applications.
Q7: Have any studies investigated the biological activity of 3-Hydroxynonanoic acid derivatives?
A7: Research has explored the antimicrobial and cytotoxic activity of chiral amide derivatives of 3-hydroxynonanoic acid. [, , ] These studies highlight the potential of modifying 3-hydroxynonanoic acid to develop new therapeutic agents.
Q8: Are there any ongoing efforts to develop sustainable production methods for 3-Hydroxynonanoic acid?
A8: The production of (R)-3-hydroxynonanoic acid from PHAs using bacteria like Pseudomonas putida GPo1 [] is a promising avenue for sustainable production. This method utilizes renewable resources and aligns with green chemistry principles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















